molecular formula C21H20O12 B12409158 Hypolaetin 7-glucoside

Hypolaetin 7-glucoside

Cat. No.: B12409158
M. Wt: 464.4 g/mol
InChI Key: BIPHTXZNUUXTIC-GHNMMOQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hypolaetin 7-glucoside typically involves the glycosylation of hypolaetin. This process can be achieved through various methods, including enzymatic glycosylation and chemical synthesis. Enzymatic glycosylation uses glycosyltransferases to transfer glucose to hypolaetin under mild conditions, ensuring high specificity and yield .

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources, such as the berries of Juniperus macropoda. The extraction process involves solvent extraction followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Hypolaetin 7-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hypolaetin 7-glucoside has a wide range of scientific research applications, including:

Mechanism of Action

Hypolaetin 7-glucoside exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Hypolaetin 7-glucoside can be compared with other flavone glucosides, such as:

Uniqueness: this compound is unique due to its specific glycosylation at the 7-position, which influences its solubility, stability, and biological activity .

Properties

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O12/c22-6-14-16(27)18(29)19(30)21(33-14)32-13-5-11(26)15-10(25)4-12(31-20(15)17(13)28)7-1-2-8(23)9(24)3-7/h1-5,14,16,18-19,21-24,26-30H,6H2/t14-,16-,18+,19-,21-/m1/s1

InChI Key

BIPHTXZNUUXTIC-GHNMMOQISA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Origin of Product

United States

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